molecular formula C11H15ClN2OS B1379665 N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 1807939-20-3

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B1379665
CAS No.: 1807939-20-3
M. Wt: 258.77 g/mol
InChI Key: PKDFDJUDEVKSSO-NTUHNPAUSA-N
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Description

N-[(2-Chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide is a sulfinamide derivative featuring a pyridine backbone substituted with chlorine and methyl groups. The compound’s structure comprises a Schiff base linkage (imine group) between the pyridine ring and the sulfinamide moiety, which is further substituted with a tert-butyl group (2-methylpropane).

Properties

IUPAC Name

(NE)-N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-8-5-9(6-10(12)14-8)7-13-16(15)11(2,3)4/h5-7H,1-4H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDFDJUDEVKSSO-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)Cl)/C=N/S(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfinamide and pyridine derivatives. Below is a comparative analysis based on structural analogs and their properties:

Substituent Effects on Pyridine Rings

  • Example Compound: N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide () Key Differences:
  • The pyridine ring in this analog is substituted with amino, cyano, and methylsulfanyl groups, compared to the chloro and methyl groups in the target compound.
  • The presence of a cyano group enhances electrophilicity, while the methylsulfanyl group contributes to hydrophobic interactions. In contrast, the chloro and methyl substituents in the target compound likely increase steric hindrance and modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) . Crystallographic Insights: The analog in exhibits hydrogen-bonding networks involving amino and carbonyl groups, which stabilize its crystal lattice.

Sulfinamide Derivatives

  • General Trends :
    • Sulfinamides with tert-butyl groups (e.g., 2-methylpropane-2-sulfinamide) are widely used as chiral auxiliaries in asymmetric synthesis. The bulky tert-butyl group enhances stereoselectivity by restricting conformational flexibility. This property is shared with the target compound, though its imine linkage may introduce additional reactivity (e.g., hydrolysis susceptibility) compared to simpler sulfinamides .
    • In contrast, sulfonamide derivatives (e.g., ’s N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide) exhibit greater metabolic stability but reduced chiral utility due to the absence of a stereogenic sulfur center .

Biological Activity

N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide, also known as BNTH-HXC93920, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₀H₁₃ClN₂OS
  • Molecular Weight : 244.74 g/mol
  • CAS Number : 2769929-14-6

The compound features a sulfinamide functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Sulfonamides, including derivatives like this compound, exhibit significant antibacterial activity. Research indicates that sulfonamides act by inhibiting bacterial growth through the blockade of folic acid synthesis pathways. This mechanism is crucial in treating infections caused by various bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features to BNTH-HXC93920 may possess anticancer properties. For instance, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . The specific activity of BNTH-HXC93920 against different cancer cell lines remains to be fully elucidated but is a promising area for future research.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that sulfonamide derivatives showed pronounced antimicrobial activity against Nocardia, Staphylococcus aureus, and Escherichia coli . The effectiveness often increased with the introduction of electron-withdrawing groups, suggesting that structural modifications can enhance biological activity.
  • Antitumor Studies :
    • Research into similar compounds has indicated that they can effectively inhibit the proliferation of cancer cells in vitro. For example, compounds exhibiting a sulfonamide group were tested against various human cancer cell lines, showing varying degrees of cytotoxicity .
  • Mechanistic Insights :
    • The mechanism of action for sulfonamides includes inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism parallels findings in other studies where structural analogs demonstrated similar inhibitory effects on bacterial enzymes .

Data Summary Table

PropertyValue
Chemical FormulaC₁₀H₁₃ClN₂OS
Molecular Weight244.74 g/mol
CAS Number2769929-14-6
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer PotentialInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

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